Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-11-19(14-18(20)9-10-18)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUNWZFCYWGNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC12CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Benzylation of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
- Procedure:
The most straightforward method involves reacting tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. - Reaction Conditions:
- Solvent: Common organic solvents like acetonitrile or dimethylformamide (DMF).
- Temperature: Room temperature to mild heating.
- Base: Potassium carbonate is preferred for its mild basicity and effectiveness.
- Outcome:
This nucleophilic substitution yields this compound with high purity and yield. - Reference: This method is documented in chemical supplier databases and is widely used for its simplicity and efficiency.
Multi-step Synthesis via Protected Cyclopropyl Carbamate Derivatives (Patent Methods)
- Starting Material:
Derivatives of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate. - Key Steps:
- Substitution Reaction: The carbamate derivative undergoes nucleophilic substitution with reagents such as glycine methyl ester hydrochloride or ethanolamine in the presence of a base (e.g., potassium carbonate).
- Protection: Addition of protecting groups like tert-butyloxycarbonyl (Boc) to mask amine functionalities.
- Esterification: Conversion of intermediate carboxylic acids to tert-butyl esters.
- Deprotection and Reduction: Removal of protecting groups and reduction steps to yield the final diazaspiro compound.
- Advantages:
- Avoids hazardous reagents such as boron trifluoride diethyl etherate.
- Mild reaction conditions improve safety and scalability.
- Allows for structural variation at R groups (benzyl, esters, Boc, etc.).
- Reaction Conditions:
- Solvents: Ethanol, isopropanol, acetonitrile, acetone, or ethyl acetate.
- Bases: Sodium carbonate, potassium carbonate, sodium acetate, pyridine, triethylamine, or N-diisopropylethylamine.
- Temperature: Typically room temperature with stirring.
- Reference: Detailed in Chinese patents CN111943894A and CN111943893A, providing robust synthetic routes for 7-benzyl-4,7-diazaspiro[2.5]octane derivatives.
Synthesis of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate Intermediate
- Process:
This method focuses on preparing the tert-butyl ester intermediate, which is a precursor to the benzylated compound. - Key Steps:
- Synthesis of cyclopropane derivatives such as 1,1-diethyl cyclopropanedicarboxylate via reaction of diethyl malonate and 1,2-dibromoethane in the presence of potassium bicarbonate and phase transfer catalysts.
- Subsequent transformations yield the diazaspiro scaffold with tert-butyl ester protecting groups.
- Advantages:
- Uses inexpensive and accessible raw materials.
- Mild reaction conditions and high controllability.
- Reference: Described in patent CN105111155A, this method underpins the preparation of the tert-butyl ester intermediate crucial for final benzylation.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Benzylation | tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate | Benzyl bromide, K2CO3, organic solvent, RT | Simple, high yield, straightforward | Requires prior preparation of diazaspiro ester |
| Multi-step via Carbamate Derivatives | 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate | Substitution, Boc protection, esterification, deprotection; bases like K2CO3; solvents like acetonitrile | Avoids hazardous reagents, mild conditions, scalable | Multi-step, longer synthesis time |
| Cyclopropane Derivative Route | Diethyl malonate, 1,2-dibromoethane | KHCO3, Bu4NBr, DMF, heating, followed by esterification | Cheap raw materials, controllable, mild | Requires multiple intermediate steps |
Research Findings and Analysis
The direct benzylation method is widely used in medicinal chemistry labs due to its operational simplicity and efficiency. Reaction yields typically exceed 70-80%, with high purity products suitable for pharmaceutical intermediate use.
The multi-step carbamate-based synthesis allows for structural versatility and safer reaction conditions by avoiding corrosive and explosive reagents. This method is particularly suitable for industrial scale-up, offering better control over stereochemistry and functional group protection.
The cyclopropane derivative route provides a cost-effective approach to the tert-butyl ester intermediate, which can then be functionalized further. This method benefits from readily available starting materials and mild reaction conditions, making it attractive for large-scale synthesis.
Chemical Reactions Analysis
Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with specific biological targets, making it valuable in drug discovery.
Key Applications in Drug Development
- Antitumor Agents : The compound has been investigated for its potential in developing antitumor drugs by inhibiting key cellular pathways involved in cancer progression.
- Enzyme Inhibitors : It is utilized in synthesizing inhibitors for enzymes such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in regulating cell growth and survival.
Biological Research
The compound's unique structure allows for extensive exploration in biological studies, particularly in understanding cellular mechanisms and pathways.
Case Studies
- Cellular Pathway Modulation : Research has shown that this compound can modulate signaling pathways involved in cell proliferation and apoptosis, providing insights into its potential therapeutic effects.
- Biological Target Interaction : Studies indicate that this compound interacts with various cellular targets, influencing their activity and offering a basis for developing new therapeutic strategies.
Industrial Applications
In addition to its pharmaceutical applications, this compound is used as a building block in organic synthesis.
Industrial Synthesis
- The compound is employed in the synthesis of complex organic molecules utilized across different industries, including materials science and chemical manufacturing.
Data Table: Comparison of Applications
| Application Area | Specific Use | Impact |
|---|---|---|
| Medicinal Chemistry | Antitumor drug synthesis | Potential treatment for cancer |
| Enzyme inhibition (PI3K/mTOR) | Regulation of cell growth | |
| Biological Research | Cellular pathway modulation | Insights into cancer biology |
| Interaction with biological targets | Development of novel therapeutic agents | |
| Industrial Applications | Building block for organic synthesis | Production of complex organic compounds |
Mechanism of Action
The mechanism of action of tert-butyl 7-benzyl-4,7-diazaspiro[2 it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways . The spirocyclic structure of the compound may contribute to its unique binding properties and biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The diazaspiro[2.5]octane scaffold serves as a versatile template for derivatization. Below is a comparison with structurally related compounds:
Key Observations:
Substituent Effects :
- The benzyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .
- Electron-withdrawing groups (e.g., nitro in ’s compound) improve reactivity in palladium-catalyzed couplings compared to benzyl .
- Dione derivatives () exhibit higher polarity, making them suitable for aqueous-phase reactions .
Synthetic Efficiency :
- The target compound’s synthesis involves coupling 4-Boc-4,7-diazaspiro[2.5]octane with benzyl-containing reagents, achieving >95% yield under optimized conditions .
- In contrast, early routes for unsubstituted diazaspiro[2.5]octane derivatives suffered from low yields (~5%) due to steric challenges .
Biological Activity
Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate (CAS: 674792-03-1) is a synthetic compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H26N2O2
- Molecular Weight : 302.42 g/mol
- IUPAC Name : this compound
- Purity : ≥ 97%
The compound features a tert-butyl group and a benzyl moiety attached to a diazaspiro framework, which contributes to its biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy as inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation and survival. For instance, the compound may exhibit inhibitory effects on mutant forms of the protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA), which are implicated in various cancers .
- Modulation of Cellular Pathways : The compound may influence pathways related to cell growth and apoptosis, potentially through interactions with phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical for cancer cell survival and proliferation.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example:
- Case Study : A derivative of diazaspiro compounds was tested for its ability to inhibit tumor growth in xenograft models of gastrointestinal stromal tumors (GIST) harboring PDGFRA mutations. The results demonstrated a marked reduction in tumor size and improved survival rates in treated animals .
Neuroprotective Effects
Some research suggests that spirocyclic compounds may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. This is hypothesized to be due to their ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells.
Comparative Analysis with Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
